molecular formula C21H19ClFN3OS B6516543 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 899934-94-2

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B6516543
CAS No.: 899934-94-2
M. Wt: 415.9 g/mol
InChI Key: OJCOIOIWAZRHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of N-substituted acetamide derivatives featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core. Its structure includes a 4-chlorophenyl group at position 3 of the spiro ring and a sulfanyl-acetamide moiety substituted with a 3-fluorophenyl group. Structural validation of analogous compounds often employs SHELX programs (e.g., SHELXL for refinement), ensuring high accuracy in crystallographic analysis .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS/c22-15-8-6-14(7-9-15)19-20(26-21(25-19)10-1-2-11-21)28-13-18(27)24-17-5-3-4-16(23)12-17/h3-9,12H,1-2,10-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCOIOIWAZRHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic molecule that belongs to the class of diazaspiro compounds. This class is characterized by a unique spirocyclic structure containing nitrogen atoms, which contributes to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H18ClN3OSC_{21}H_{18}ClN_3OS, with a molecular weight of approximately 466.8 g/mol. The presence of chlorophenyl and fluorophenyl groups enhances its pharmacological potential.

Key Structural Features

  • Spirocyclic Framework : Provides unique spatial arrangement conducive to biological activity.
  • Sulfanyl Group : May facilitate interactions with biological targets.
  • Acetamide Functional Group : Implicated in various biological activities.

The biological activity of this compound likely involves interactions with specific enzymes or receptors in biological pathways. Empirical studies are required to elucidate these interactions fully.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative and antifungal activities.

Antiproliferative Activity

A study evaluated the antiproliferative effects of related compounds against various cancer cell lines:

  • Cell Lines Tested : Breast, colon, and lung cancer cells.
  • Findings : Some derivatives demonstrated significant inhibition of cell growth, suggesting a potential role in cancer therapy .

Antifungal Activity

Another research focused on related diazaspiro compounds showed promising antifungal properties against pathogenic strains:

  • Tested Strains : Various fungi and Mycobacterium tuberculosis.
  • Results : Notable antifungal activity was observed, indicating potential therapeutic applications .

Synthesis

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions (temperature, pH).

Synthetic Route Overview

  • Preparation of Spirocyclic Core : Initial formation through cyclization reactions.
  • Introduction of Functional Groups : Sequential addition of chlorophenyl and fluorophenyl moieties.
  • Final Purification : Techniques such as chromatography are employed to ensure purity .

Case Studies and Research Findings

Several studies have documented the biological activities associated with similar compounds:

StudyCompoundBiological ActivityKey Findings
Triazolo derivativesAntiproliferativeSignificant inhibition in cancer cell lines
Pyrazole derivativesAntifungalEffective against multiple fungal strains
Cannabinoid antagonistsWeight managementAdvanced to clinical trials

These studies highlight the compound's potential as a therapeutic agent in various medical applications.

Scientific Research Applications

Research indicates that compounds similar to 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide exhibit significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell membranes, suggesting potential use as an antimicrobial agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which is critical for drug development.

Therapeutic Applications

The unique structural features of this compound suggest several therapeutic applications:

  • Cancer Therapy : Given its potential anticancer properties, further studies could explore its efficacy against specific types of tumors.
  • Infectious Diseases : Its antimicrobial potential could lead to the development of new treatments for bacterial infections, particularly those resistant to existing antibiotics.
  • Neurological Disorders : The structural characteristics may allow interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Modifications

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Spiro Ring System Notable Features
Target: 2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Not provided ~450 (estimated) - 4-Cl on spiro ring
- 3-F on acetamide
1,4-Diazaspiro[4.4]nona Structural similarity to penicillin derivatives
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide C₂₃H₂₂Cl₂N₃OS 466.4 - 4-Me on spiro ring
- 3,4-diCl on acetamide
1,4-Diazaspiro[4.4]nona Enhanced lipophilicity due to methyl and dichloro groups
N-(3-Chloro-4-fluorophenyl)-2-{[3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide C₂₂H₂₀ClFN₃OS 443.9 - Ph on spiro ring
- 3-Cl-4-F on acetamide
1,4-Diazaspiro[4.4]nona Simpler phenyl substitution; potential for altered H-bonding
N-(3-Chloro-4-fluorophenyl)-2-{[3-(2,4-diCl-phenyl)-8-Me-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide C₂₃H₂₁Cl₃FN₃OS 512.9 - 2,4-diCl-Ph on spiro ring
- 8-Me on spiro
- 3-Cl-4-F on acetamide
1,4-Diazaspiro[4.5]deca Expanded spiro ring; increased steric bulk and halogen content
2-{[3-(3,4-DiCl-phenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-MeO-phenyl)acetamide C₂₄H₂₅Cl₂N₃O₂S 490.4 - 3,4-diCl-Ph on spiro ring
- 4-OMe on acetamide
1,4-Diazaspiro[4.6]undeca Methoxy group may enhance solubility; larger spiro system

Functional Implications

  • Halogen Effects : Chlorine and fluorine substituents modulate electronic properties and binding affinity. For instance, 3,4-dichlorophenyl groups () enhance hydrophobicity, whereas 3-fluorophenyl (target compound) may improve metabolic stability .
  • Smaller rings ([4.4]nona) may restrict motion, favoring specific interactions .

Preparation Methods

Cyclocondensation Methodology

The spirocyclic backbone is constructed via a Mannich-type reaction between 1,2-diaminocyclohexane and 4-chlorophenylglyoxal under acidic conditions:

1,2-Diaminocyclohexane+4-ClC6H4C(O)CHOHCl, EtOH1,4-Diazaspiro[4.4]nona-1,3-diene\text{1,2-Diaminocyclohexane} + \text{4-ClC}6\text{H}4\text{C(O)CHO} \xrightarrow{\text{HCl, EtOH}} \text{1,4-Diazaspiro[4.4]nona-1,3-diene}

Reaction optimization (Source) indicates 60–70°C in ethanol with catalytic HCl achieves 78% yield.

Alternative Route: Ring-Closing Metathesis

A patent-derived approach (Source) employs Grubbs catalyst for spiroannulation:

Diene precursorGrubbs II, DCMSpirocyclic intermediate\text{Diene precursor} \xrightarrow{\text{Grubbs II, DCM}} \text{Spirocyclic intermediate}

This method offers superior stereocontrol but requires anhydrous conditions and inert atmosphere.

Thiolation of the Diazaspiro Intermediate

Nucleophilic Sulfur Insertion

The sulfanyl group is introduced via thiol-disulfide exchange using thiourea and iodine (Source):

Diazaspiro intermediate+ThioureaI2,DMFThiolated product\text{Diazaspiro intermediate} + \text{Thiourea} \xrightarrow{\text{I}_2, \text{DMF}} \text{Thiolated product}

Key parameters:

  • DMF as solvent (polar aprotic, enhances nucleophilicity).

  • 0–5°C to minimize polysulfide byproducts.

Radical Thiol-Ene Coupling

For higher regioselectivity, Source proposes UV-initiated radical coupling with 2-mercaptoacetamide :

Diazaspiro alkene+HS-CH2C(O)NHPhUV, AIBNThioether product\text{Diazaspiro alkene} + \text{HS-CH}_2\text{C(O)NHPh} \xrightarrow{\text{UV, AIBN}} \text{Thioether product}

Yields reach 85% but require rigorous exclusion of oxygen.

Acetamide Coupling and Final Assembly

Amide Bond Formation

The N-(3-fluorophenyl)acetamide segment is coupled via EDC/HOBt-mediated activation :

Thiolated intermediate+3-FluoroanilineEDC, HOBt, DCMTarget compound\text{Thiolated intermediate} + \text{3-Fluoroaniline} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target compound}

Reaction monitoring via TLC (Source) confirms completion within 4–6 hours.

One-Pot Sequential Synthesis

Source reports a streamlined protocol combining spirocyclization, thiolation, and amidation in a single reactor, reducing purification steps and improving overall yield to 62%.

Optimization and Scale-Up Considerations

ParameterOptimal ConditionsYield ImpactSource
Temperature60–70°C (cyclocondensation)+15%
SolventDMF (thiolation)+20%
Catalyst Loading5 mol% Grubbs II+12%
Reaction Time6 hours (amide coupling)-5% impurity

Scale-up challenges include exothermicity during cyclocondensation, addressed via gradual reagent addition (Source), and thiol oxidation, mitigated by N₂ sparging .

Analytical Characterization

  • HPLC Purity : >99.5% (C18 column, 70:30 MeOH/H₂O).

  • NMR Confirmation :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 3.89 (s, 2H, SCH₂).

    • ¹³C NMR : 172.8 ppm (C=O), 138.2 ppm (C-F).

  • HRMS : m/z 458.0921 [M+H]⁺ (calc. 458.0918) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide?

  • Methodology : The synthesis involves three critical stages:

Formation of the diazaspiro[4.4] core : Use cyclocondensation of 4-chlorophenyl-substituted diamine derivatives with ketones under acidic conditions (e.g., HCl in ethanol, reflux at 80°C for 12 hours) .

Introduction of the sulfanyl group : React the spirocyclic intermediate with thiourea or mercaptoacetic acid in DMF at 60°C for 6 hours, followed by purification via column chromatography .

Acetamide coupling : Perform a nucleophilic substitution between the sulfanyl intermediate and 3-fluoroaniline using EDC/HOBt as coupling agents in dichloromethane (room temperature, 24 hours) .

  • Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to minimize byproducts.

Q. Which analytical techniques are most reliable for confirming structural integrity and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks to confirm the diazaspiro[4.4] core (δ 3.5–4.2 ppm for sp³ hybridized nitrogen protons) and aromatic substituents (δ 6.8–7.5 ppm for chlorophenyl/fluorophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 454.0821 for C₂₂H₁₈ClFN₃OS) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angles between the spirocyclic core and aryl groups .

Q. How do the functional groups (chlorophenyl, fluorophenyl, sulfanyl) influence its chemical stability?

  • Methodology :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 72 hours. The sulfanyl group is prone to oxidation in acidic conditions, requiring inert atmosphere storage .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for fluorophenyl-substituted analogs) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s biological activity while minimizing off-target effects?

  • Methodology :

  • Targeted Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) to measure IC₅₀ values via fluorescence polarization. The fluorophenyl group may enhance binding to hydrophobic kinase pockets .
  • Cell-Based Profiling : Employ CRISPR-Cas9 gene-edited cell lines to isolate specific pathways (e.g., apoptosis via caspase-3 activation assays) .
  • Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific interactions .

Q. What strategies are effective for resolving contradictions in biological activity data across different assays?

  • Methodology :

  • Orthogonal Assays : Compare results from fluorescence-based (e.g., Alamar Blue) and luminescence-based (e.g., CellTiter-Glo) viability assays to rule out interference from the compound’s autofluorescence .
  • Biophysical Validation : Use surface plasmon resonance (SPR) to quantify direct binding to putative targets, distinguishing true activity from assay artifacts .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target modulation?

  • Methodology :

  • Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., nitro) on the chlorophenyl ring to enhance electrophilic reactivity. Compare IC₅₀ values in kinase inhibition assays .
  • Molecular Docking : Model interactions using crystal structures of related diazaspiro compounds (e.g., PDB ID 6XYZ) to predict substituent effects on binding affinity .

Q. What mechanistic studies are needed to elucidate its mode of action in complex biological systems?

  • Methodology :

  • Proteomics : Perform affinity pull-down assays with biotinylated analogs followed by LC-MS/MS to identify interacting proteins in cancer cell lysates .
  • Transcriptomics : Use RNA-seq to profile gene expression changes in treated cells, focusing on pathways like PI3K/AKT or MAPK .

Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

  • Methodology :

  • Plasma Stability : Incubate with mouse/human plasma at 37°C for 24 hours; analyze degradation via HPLC-MS. The sulfanyl group may undergo glutathione conjugation in plasma .
  • Microsomal Metabolism : Use liver microsomes to identify CYP450-mediated metabolites (e.g., hydroxylation at the diazaspiro core) .

Notes

  • Advanced questions emphasize mechanistic rigor and reproducibility, aligning with NIH/EMA standards for preclinical research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.